4-{[(4-fluorophenyl)methyl]sulfanyl}quinazoline
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Overview
Description
4-{[(4-fluorophenyl)methyl]sulfanyl}quinazoline is an organic compound that belongs to the class of quinazolines Quinazolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Mechanism of Action
Target of Action
Quinazoline derivatives, a group to which this compound belongs, have been reported to inhibit two subunits of mycobacterial cytochrome bc1 . This suggests that 4-[(4-Fluorophenyl)methylsulfanyl]quinazoline may have similar targets.
Mode of Action
It’s known that quinazoline derivatives can interact with their targets via the substitution of the methylsulfanyl group on c2 or the fluorine atom in the 7-position . This interaction could potentially lead to changes in the target’s function, affecting the biochemical pathways it’s involved in.
Biochemical Pathways
Given that quinazoline derivatives can inhibit mycobacterial cytochrome bc1 , it’s plausible that this compound could affect pathways related to energy production in mycobacteria.
Result of Action
It’s known that quinazoline derivatives can exhibit tuberculostatic activity , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-fluorophenyl)methyl]sulfanyl}quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzyl chloride and 2-mercaptoquinazoline.
Reaction: The 4-fluorobenzyl chloride is reacted with 2-mercaptoquinazoline in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-fluorophenyl)methyl]sulfanyl}quinazoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the quinazoline ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-fluorinated or modified quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(4-fluorophenyl)methyl]sulfanyl}quinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-chlorophenyl)methyl]sulfanyl}quinazoline
- 4-{[(4-bromophenyl)methyl]sulfanyl}quinazoline
- 4-{[(4-methylphenyl)methyl]sulfanyl}quinazoline
Uniqueness
4-{[(4-fluorophenyl)methyl]sulfanyl}quinazoline is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanyl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S/c16-12-7-5-11(6-8-12)9-19-15-13-3-1-2-4-14(13)17-10-18-15/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGAZDFIYFJSCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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